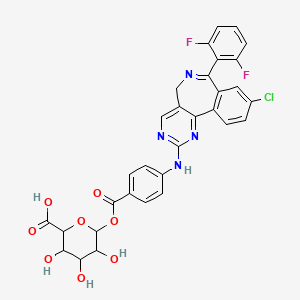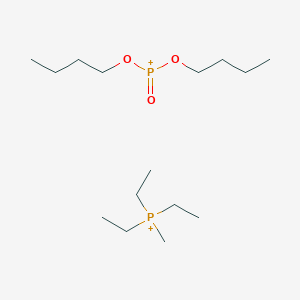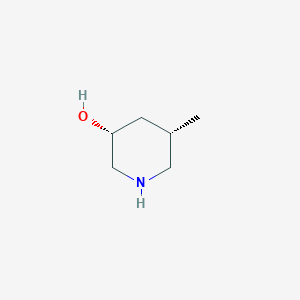
(3R,5S)-5-methylpiperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-5-methylpiperidin-3-ol is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of chiral centers at the 3rd and 5th positions makes it an interesting subject for stereoselective synthesis and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-methylpiperidin-3-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as (S)-6-chloro-5-carbonyl-3-hydroxyhexanoic-tert-butyl-acetate, using a biological catalyst like recombinant keto reductase. The reaction typically requires a cofactor (NAD/NADH or NADP/NADPH) and a hydrogen donor such as isopropanol. The reaction is conducted in an aqueous buffer solution with a pH between 6.0 and 9.0 .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their high efficiency and selectivity. The use of bio-enzyme catalysts for the preparation of chiral drugs is particularly advantageous in the pharmaceutical industry. These methods are preferred over traditional chemical reduction methods, which often require low temperatures and the use of hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-5-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce different piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
(3R,5S)-5-methylpiperidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3R,5S)-5-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: This compound also contains a piperidine ring and multiple hydroxyl groups, making it similar in structure and reactivity.
(2r,3r,5s,6r)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol: Another compound with a piperidine ring and multiple hydroxyl groups, used in various chemical and biological studies.
Uniqueness
(3R,5S)-5-methylpiperidin-3-ol is unique due to its specific chiral centers and the resulting stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for stereoselective synthesis and applications in various fields.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
(3R,5S)-5-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(8)4-7-3-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
QDPYHRSTDJTFRG-NTSWFWBYSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](CNC1)O |
Kanonische SMILES |
CC1CC(CNC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)
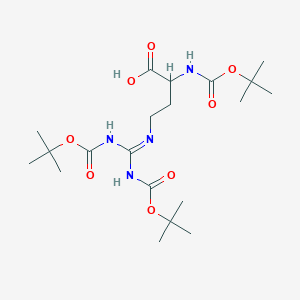
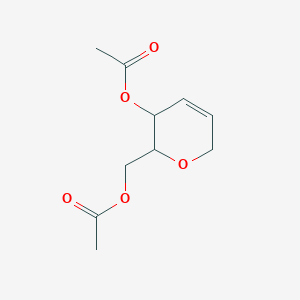
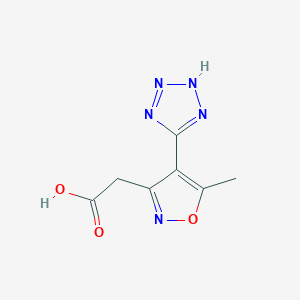
![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)
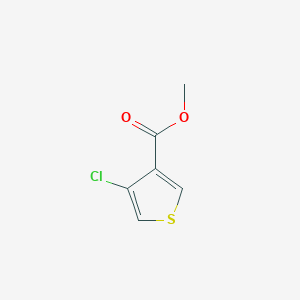
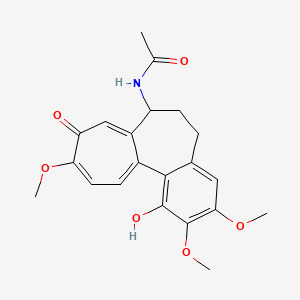

![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)

